molecular formula C11H13NO3S B13851362 5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one

5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one

Cat. No.: B13851362
M. Wt: 239.29 g/mol
InChI Key: MFDVFTWRIRCZLW-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one: is a heterocyclic compound that features a unique combination of functional groups, including a hydroxyl group, a phenylsulfanyl group, and an oxazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylsulfanyl-substituted aldehyde with an amino alcohol in the presence of a base to form the oxazinanone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazinanone ring can be reduced to form corresponding amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4-methyl-3-heptanone: A compound with similar structural features but different functional groups.

    5-Hydroxy-2(5H)-furanone: Another heterocyclic compound with a hydroxyl group and a furanone ring.

    5-Hydroxy-7,4’-dimethoxyflavone: A flavonoid with hydroxyl and methoxy groups.

Uniqueness

5-Hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one is unique due to its combination of a phenylsulfanyl group and an oxazinanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

5-hydroxy-4-(phenylsulfanylmethyl)-1,3-oxazinan-2-one

InChI

InChI=1S/C11H13NO3S/c13-10-6-15-11(14)12-9(10)7-16-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14)

InChI Key

MFDVFTWRIRCZLW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NC(=O)O1)CSC2=CC=CC=C2)O

Origin of Product

United States

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